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Compound of Interest

Compound Name: hCAIX-IN-18

Cat. No.: B15573962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carbonic anhydrase IX (CAIX) inhibitor,

hCAIX-IN-18, against other known CAIX inhibitors, namely SLC-0111 and acetazolamide.

While direct therapeutic index data for hCAIX-IN-18 is not publicly available, this document

compiles existing preclinical and clinical data for the selected inhibitors to offer a comparative

perspective for researchers in oncology and drug development.

Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid

tumors and is a key regulator of tumor pH, contributing to cancer progression and metastasis.

Its limited expression in normal tissues makes it an attractive therapeutic target.[1] hCAIX-IN-
18 is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. However, a

comprehensive assessment of its therapeutic index is hampered by the current lack of

published in vivo efficacy and toxicity data. This guide presents the available inhibitory activity

of hCAIX-IN-18 and contrasts it with the more extensively studied CAIX inhibitors, SLC-0111

and acetazolamide, for which preclinical anti-tumor activity and toxicity data are available.

Comparative Analysis of CAIX Inhibitors
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that

elicits a therapeutic effect to the dose that causes toxicity. A high therapeutic index is desirable,

indicating that a much higher dose is needed to produce toxic effects than to achieve a
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therapeutic response. The determination of a therapeutic index requires both efficacy and

toxicity data from in vivo studies.

hCAIX-IN-18
hCAIX-IN-18 has demonstrated potent inhibition of several carbonic anhydrase isoforms in

biochemical assays. However, to date, there are no publicly available in vivo studies detailing

its anti-tumor efficacy or its maximum tolerated dose (MTD), which are essential for calculating

a therapeutic index.

Table 1: In Vitro Inhibitory Activity of hCAIX-IN-18[2]

Carbonic Anhydrase Isoform Ki (nM)

hCAI 3.5

hCAII 9.4

hCAIX 43.0

hCAXII 8.2

SLC-0111
SLC-0111 is a selective inhibitor of CAIX and CAXII that has undergone preclinical and clinical

evaluation.[3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer

models.[3][4] A Phase 1 clinical trial in patients with advanced solid tumors established a

recommended Phase 2 dose (RP2D) and provided valuable safety data.[5][6]

Table 2: Preclinical Efficacy and Toxicity of SLC-0111
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Parameter Finding Reference

Preclinical Efficacy

Glioblastoma Model

In combination with

temozolomide, delayed tumor

growth in vivo.

[7]

Melanoma & Breast Cancer

Models

In combination with immune

checkpoint blockade,

enhanced therapeutic efficacy.

[4]

Hepatoblastoma Model
Attenuated cell viability and

migration.
[8]

Toxicity (Phase 1 Clinical Trial)

Recommended Phase 2 Dose

(RP2D)
1000 mg/day [5][9]

Dose-Limiting Toxicities
None reported at doses ≤1000

mg.
[6]

Most Frequent Adverse Events
Fatigue, nausea, anorexia

(Grade 1 or 2).
[5]

Acetazolamide
Acetazolamide is a non-specific carbonic anhydrase inhibitor used clinically for various non-

oncological indications.[10][11][12] Its potential as an anti-cancer agent, particularly in

combination therapies, has been explored in preclinical studies.[13][14]

Table 3: Preclinical Efficacy and Toxicity of Acetazolamide
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Parameter Finding Reference

Preclinical Efficacy

Neuroblastoma Xenograft

Model

In combination with MS-275,

significantly inhibited tumor

growth.

[13]

Colorectal & Glioblastoma

Xenograft Models

In combination with

bevacizumab, enhanced the

reduction of tumor growth rate.

[15]

Renal Cell Carcinoma Model

Conjugated to a cytotoxic drug,

exhibited potent anti-tumor

activity.

[16]

Toxicity (Mice)

MES ED50 (anticonvulsant

activity)

45 mg/kg (DBA strain), 25.4

mg/kg (C57 strain)
[17]

MTD (intraperitoneal)
Doses up to 200 mg/kg/day for

5 days were tolerated.
[17]

Signaling Pathways and Experimental Workflows
CAIX Signaling Pathway
Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) is stabilized

and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia

Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene

encoding CAIX.[18][19][20] The resulting increase in CAIX expression on the cell surface leads

to the catalysis of carbon dioxide hydration to protons and bicarbonate. This contributes to the

acidification of the tumor microenvironment and the maintenance of a neutral to alkaline

intracellular pH, promoting tumor cell survival, proliferation, and invasion.
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Caption: CAIX activation pathway under hypoxic conditions.

Experimental Workflow: In Vivo Tumor Xenograft Model
The evaluation of the anti-tumor efficacy of a CAIX inhibitor typically involves a tumor xenograft

model in immunocompromised mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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